molecular formula C19H21ClFN5O2 B2888386 N1-(3-chloro-4-methylphenyl)-N2-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034231-13-3

N1-(3-chloro-4-methylphenyl)-N2-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2888386
CAS RN: 2034231-13-3
M. Wt: 405.86
InChI Key: XDSHHNBSBZLRII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-chloro-4-methylphenyl)-N2-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H21ClFN5O2 and its molecular weight is 405.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The chemical synthesis of compounds like "N1-(3-chloro-4-methylphenyl)-N2-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide" involves complex reactions, demonstrating the feasibility of specific substitutions in chemical rings to achieve desired properties. For example, Katoch-Rouse and Horti (2003) demonstrated nucleophilic displacement in pyrazole rings, suggesting methodologies that could be applicable for synthesizing compounds with specific fluorine substitutions for scientific and pharmacological research Katoch-Rouse & Horti, 2003.

Pharmacological Applications

Research into similar compounds has shown potential pharmacological applications, including receptor agonist activities and implications for treating various disorders. Vacher et al. (1999) worked on derivatives of 2-pyridinemethylamine as selective and orally active agonists at 5-HT1A receptors, indicating the antidepressant potential of structurally related compounds Vacher et al., 1999.

Receptor Interaction Studies

Compounds structurally related to "this compound" have been studied for their interactions with various receptors, indicating their potential for developing new therapeutic agents. For instance, the study on the role of Orexin-1 receptor mechanisms by Piccoli et al. (2012) in compulsive food consumption provides insights into receptor-specific activities of similar compounds Piccoli et al., 2012.

Therapeutic Potential in Neurological and Psychiatric Disorders

Research on analogues and derivatives has highlighted the therapeutic potential in treating neurological and psychiatric disorders. Perregaard et al. (1992) explored noncataleptogenic, centrally acting dopamine D-2 and serotonin 5-HT2 antagonists within a series of 3-substituted 1-(4-fluorophenyl)-1H-indoles, suggesting potential applications in neuroleptic treatments Perregaard et al., 1992.

properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN5O2/c1-12-2-3-15(8-16(12)20)25-18(28)17(27)22-9-13-4-6-26(7-5-13)19-23-10-14(21)11-24-19/h2-3,8,10-11,13H,4-7,9H2,1H3,(H,22,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSHHNBSBZLRII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.